molecular formula C5H9F2NO B8215520 (S)-3,3-Difluoropiperidin-4-ol

(S)-3,3-Difluoropiperidin-4-ol

Cat. No.: B8215520
M. Wt: 137.13 g/mol
InChI Key: JUQGDOXIAAIQGK-BYPYZUCNSA-N
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Description

(S)-3,3-Difluoropiperidin-4-ol is a chiral fluorinated piperidine derivative. This compound is of significant interest due to its unique structural features, which include two fluorine atoms attached to the third carbon of the piperidine ring and a hydroxyl group on the fourth carbon. The presence of fluorine atoms often imparts unique chemical and biological properties to the molecule, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Difluoropiperidin-4-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine or its derivatives.

    Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions usually involve low temperatures to control the reactivity of fluorinating agents.

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.

    Catalytic Processes: Use of catalysts to enhance reaction efficiency and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming difluoropiperidine.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) under basic conditions.

Major Products:

    Oxidation: Formation of difluoroketones or difluorocarboxylic acids.

    Reduction: Formation of difluoropiperidine.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

(S)-3,3-Difluoropiperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms, which can influence metabolic stability and bioavailability.

    Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism by which (S)-3,3-Difluoropiperidin-4-ol exerts its effects involves:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: The presence of fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways related to signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

    3,3-Difluoropiperidine: Lacks the hydroxyl group, making it less polar and potentially less reactive.

    4-Hydroxypiperidine: Lacks fluorine atoms, resulting in different chemical and biological properties.

    3-Fluoropiperidine: Contains only one fluorine atom, which may affect its reactivity and interactions.

Uniqueness: (S)-3,3-Difluoropiperidin-4-ol is unique due to the combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4S)-3,3-difluoropiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)3-8-2-1-4(5)9/h4,8-9H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGDOXIAAIQGK-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCC([C@H]1O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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